Cas no 1098081-38-9 (chaetomugilin D)

chaetomugilin D structure
chaetomugilin D structure
Product name:chaetomugilin D
CAS No:1098081-38-9
MF:C23H27ClO6
MW:434.909886598587
CID:2059792
PubChem ID:25148534

chaetomugilin D Chemical and Physical Properties

Names and Identifiers

    • chaetomugilin D
    • CHEMBL494745
    • Q27137149
    • (1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione
    • 1098081-38-9
    • (6aS,7aR,8R,9R,11aR,11bS)-5-Chloro-6a,7a,8,9,11a,11b-hexahydro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H,11H-pyrano[3',4':4,5]furo[2,3-h]-2-benzopyran-6,11-dione
    • DTXSID201098682
    • CHEBI:68730
    • (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E,3S)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h]isochromene-6,11-dione
    • chaetoviridin B
    • (-)-Chaetomugilin D
    • (6aS,7aR,8R,9R,11aR,11bS)-5-Chloro-6a,7a,8,9,11a,11b-hexahydro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H,11H-pyrano[3a(2),4a(2):4,5]furo[2,3-h]-2-benzopyran-6,11-dione
    • Inchi: InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11-,12+,13+,17+,18-,22-,23+/m0/s1
    • InChI Key: VFAOIGZBHFMFIU-XSKLMDGHSA-N
    • SMILES: CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl

Computed Properties

  • Exact Mass: 434.1496163g/mol
  • Monoisotopic Mass: 434.1496163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 930
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 82.1Ų

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